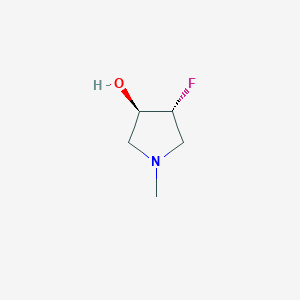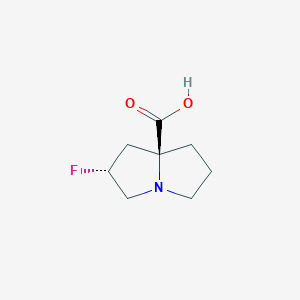
Methyl 5-bromo-2-fluorothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-2-fluorothiophene-3-carboxylate is a fascinating chemical compound used in various scientific research fields. It is known for its unique properties, making it valuable for diverse applications, ranging from pharmaceutical synthesis to material science investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-fluorothiophene-3-carboxylate typically involves the bromination and fluorination of thiophene derivatives. One common method includes the reaction of methyl thioglycolate with brominated and fluorinated acinnamates in the presence of sodium methoxide (NaOMe) under reflux conditions in dry methanol (MeOH) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production. The use of continuous flow reactors and automated systems may enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-fluorothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.
Reducing Agents: For reduction reactions, agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives with different functional groups, while oxidation and reduction reactions can lead to sulfoxides or sulfones.
Scientific Research Applications
Methyl 5-bromo-2-fluorothiophene-3-carboxylate is used in several scientific research applications, including:
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-fluorothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves the modulation of biological pathways through its functional groups. For example, in pharmaceutical applications, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-3-fluorothiophene-2-carboxylate
- Methyl 5-chloro-2-fluorothiophene-3-carboxylate
- Methyl 5-iodo-2-fluorothiophene-3-carboxylate
Uniqueness
Methyl 5-bromo-2-fluorothiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms in the thiophene ring enhances its reactivity and makes it suitable for various specialized applications .
Properties
Molecular Formula |
C6H4BrFO2S |
|---|---|
Molecular Weight |
239.06 g/mol |
IUPAC Name |
methyl 5-bromo-2-fluorothiophene-3-carboxylate |
InChI |
InChI=1S/C6H4BrFO2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,1H3 |
InChI Key |
WQQPRAVKVYSGSB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4',4'''-(Oxybis(methylene))bis(([1,1'-biphenyl]-2-carbonitrile))](/img/structure/B14028335.png)



![3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one](/img/structure/B14028363.png)








